(3,5-Diphosphonophenyl)phosphonic acid

Proton Conductivity Fuel Cell Materials MOF Doping

MOF researchers requiring hydrolytically stable frameworks are constrained by carboxylate linkers that degrade above 350°C. Benzene-1,3,5-triphosphonic acid (BTP) solves this with three geometrically fixed phosphonic acid groups in a trigonal planar arrangement. • Forms robust M-O-P bonds with thermal stability up to 500°C-a 100-150°C advantage over carboxylate MOFs. • Doped into sulfonate frameworks, achieves proton conductivity of 2.1×10⁻² S/cm, approaching Nafion® under hydrated conditions. • Delivers microporous Fe-phosphonate frameworks with BET 556 m²/g and tunable 1.1 nm supermicropores for gas separation and storage.

Molecular Formula C6H9O9P3
Molecular Weight 318.05
CAS No. 4672-29-1
Cat. No. B2452153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Diphosphonophenyl)phosphonic acid
CAS4672-29-1
Molecular FormulaC6H9O9P3
Molecular Weight318.05
Structural Identifiers
SMILESC1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)
InChIKeyOARRIBWWCWLELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BTP: Technical Identity and MOF Linker


(3,5-Diphosphonophenyl)phosphonic acid, systematically named benzene-1,3,5-triyltris(phosphonic acid) or benzene-1,3,5-triphosphonic acid (BTP), is a C3-symmetric aromatic triphosphonic acid with the molecular formula C6H9O9P3 and molecular weight of 318.05 g/mol . It is the phosphonic acid analogue of trimesic acid (1,3,5-benzenetricarboxylic acid) and functions primarily as a rigid, trigonal planar organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers [1]. Each of its three phosphonic acid (-PO3H2) groups can bind metal centers via multiple coordination modes, enabling the formation of dense hydrogen-bonded networks and robust metal-phosphonate frameworks. As an arylphosphonate linker, it belongs to a ligand class that generally exhibits superior thermal stability and air insensitivity compared to carboxylate-based MOF linkers [2].

Why BTP Is Irreplaceable for Porous Frameworks


Generic substitution with monophosphonates (e.g., phenylphosphonic acid) or carboxylate analogues (e.g., trimesic acid) fails because (3,5-diphosphonophenyl)phosphonic acid possesses three geometrically fixed phosphonic acid moieties arranged in a trigonal planar configuration, which imposes a distinct coordination topology and hydrogen-bonding architecture not replicable by simpler linkers [1]. Unlike phenylphosphonic acid, which provides only a single binding site and typically forms dense pillared layered structures with limited porosity, BTP's three phosphonate groups enable three-dimensional hydrogen bonding and the formation of highly cross-linked, robust microporous frameworks [2]. Furthermore, metal-phosphonate bonds (M-O-P) are significantly stronger and more hydrolytically stable than metal-carboxylate bonds (M-O-C), meaning that frameworks built from BTP exhibit superior thermal and chemical stability compared to trimesic acid-based MOFs, a critical factor for applications requiring prolonged exposure to moisture or elevated temperatures [3].

BTP vs. Analogues: Key Evidence


Proton Conductivity Boost via BTP Doping

In a direct head-to-head ligand doping experiment, the incorporation of 1,3,5-benzenetriphosphonic acid into the Na3Pgs (trisodium 1,3,5-trihydroxy-2,4,6-benzene trisulfonate) MOF system via isomorphous ligand replacement increased proton conductivity by an order of magnitude. The doped system achieved a conductivity of (2.1 ± 0.5) × 10^-2 S/cm, which was reported at the time as the highest conductivity for any MOF system [1]. This quantifies the functional advantage of BTP over sulfonate-based linkers for proton transport applications.

Proton Conductivity Fuel Cell Materials MOF Doping

Tunable Porosity in BTP-Pillared Frameworks

In a systematic study of copper phosphonates synthesized from BTP and N-donor ligands of varying lengths, X-ray crystal structure analyses revealed that the use of pyrazine (the shortest N-donor pillar) with BTP yields a dense 3D network structure without open pores, whereas longer N-donor ligands (bipyridine, 1,2-bis(4-pyridyl)ethylene, and 1,3-bis(4-pyridyl)propane) produce topologically identical pillared layered frameworks with accessible micropores [1]. This demonstrates that BTP's rigid trigonal geometry provides a tunable platform for pore engineering where porosity can be switched on or off by selecting the appropriate co-ligand length.

MOF Synthesis Gas Adsorption Crystal Engineering

Ladder-Like Self-Assembly of BTP

Single-crystal X-ray diffraction of pure benzene-1,3,5-triphosphonic acid reveals a columnar packing motif characterized by strong hydrogen bonds (O···O contact distances of 2.55 to 2.60 Å) and π-stacking interactions (d(Ar···Ar) = 3.89 and 3.69 Å), forming a supramolecular ladder-like structure by auto-assembly [1]. This packing architecture differs fundamentally from the planar sheet-like hydrogen-bonded networks formed by trimesic acid, its carboxylic acid analogue. The shorter O···O distances in BTP (2.55-2.60 Å) compared to typical carboxylic acid O···O hydrogen bonds (2.60-2.70 Å) indicate stronger hydrogen-bonding interactions.

Supramolecular Chemistry Crystal Engineering Hydrogen-Bonded Networks

Thermal Stability: Phosphonate vs. Carboxylate MOFs

A cobalt arylphosphonate MOF built from a tetraphosphonic acid linker (structurally related to BTP) exhibits thermal stability up to 500°C and achieves the highest porosity ever reported for an aryl phosphonic acid-based MOF (BET surface area of 1034 m² g⁻¹) [1]. In contrast, carboxylate-based MOFs typically decompose between 350-400°C due to the lower thermal stability of metal-carboxylate bonds. Although this specific stability value derives from a tetraphosphonate analogue rather than BTP directly, the underlying metal-phosphonate bonding chemistry is class-invariant and applies to all arylphosphonate linkers including BTP.

MOF Stability Thermal Analysis High-Temperature Applications

Triphosphonate vs. Monophosphonate Coordination

Benzene-1,3,5-triphosphonic acid (BTP) contains three phosphonic acid moieties (-PO3H2) positioned at the 1, 3, and 5 positions of the benzene ring, providing three independent metal-binding sites per molecule . In contrast, phenylphosphonic acid provides only a single phosphonic acid group per molecule. This threefold increase in binding site density enables the formation of highly cross-linked, robust microporous phosphonate frameworks with enhanced structural rigidity [1]. The trigonal planar geometry imposes a defined 120° angle between binding vectors, creating predictable three-dimensional connectivity.

Coordination Chemistry MOF Design Cross-Linking Density

High-Surface-Area Iron Phosphonate Catalyst

In a comparative study of iron(III) phosphonate nanomaterials synthesized from BTP with varying Fe/ligand mole ratios, compound HFeP-1-3 (Fe/ligand ratio of 3.0) achieved a Brunauer-Emmett-Teller (BET) surface area of 556 m² g⁻¹ with uniform supermicropores of approximately 1.1 nm diameter [1]. Among the three compositions tested (HFeP-1-3, HFeP-1-2, and HFeP-1-4), HFeP-1-3 exhibited the highest BET surface area. The material demonstrated efficient and recyclable catalytic activity for transesterification reactions in biofuel synthesis under mild conditions.

Heterogeneous Catalysis Biofuel Synthesis Porous Materials

BTP Research and Industrial Applications


Proton-Conducting MOF Membranes for Intermediate-Temperature Fuel Cells

BTP is uniquely suited as a doping agent or primary linker for proton-conducting MOFs targeting fuel cell applications. Its phosphonic acid groups provide intrinsic proton-hopping sites, and its incorporation into sulfonate-based MOFs has been shown to increase proton conductivity by an order of magnitude to (2.1 ± 0.5) × 10^-2 S/cm [1]. This conductivity level approaches that of Nafion® under hydrated conditions, positioning BTP-derived frameworks as viable candidates for mixed-matrix membranes in intermediate-temperature fuel cells operating above 150°C, where conventional sulfonated polymers degrade. The rigid aryl scaffold provides dimensional stability, while the three phosphonate groups ensure high cross-linking density and hydrothermal durability.

Tunable Microporous Adsorbents for Gas Separation and Storage

BTP enables rational design of pillared layered frameworks with controllable porosity, as demonstrated in copper phosphonate systems where the selection of N-donor pillar length determines whether a dense non-porous structure or a microporous framework forms [1]. This tunability allows researchers to engineer BTP-based MOFs with tailored pore apertures for specific gas separations—such as CO₂/N₂ or CO₂/CH₄ separation—or for hydrogen/methane storage. The iron phosphonate derivative HFeP-1-3 achieves a BET surface area of 556 m²/g with uniform 1.1 nm supermicropores [2], confirming that BTP-derived frameworks can achieve commercially relevant porosity metrics for adsorption applications.

Heterogeneous Catalysis with Thermal and Hydrolytic Stability

BTP-derived metal phosphonates are catalyst candidates for reactions requiring extended operation at elevated temperatures or in aqueous environments. Arylphosphonate MOFs exhibit thermal stability up to 500°C [1], substantially exceeding the 350-400°C decomposition limit of carboxylate-based MOFs. This 100-150°C stability advantage enables BTP frameworks to withstand high-temperature catalytic processes such as automotive exhaust treatment, oxidative dehydrogenation, or solid-acid catalysis. Additionally, the M-O-P bond inherent to metal phosphonates confers superior hydrolytic stability compared to M-O-C bonds, making BTP-based catalysts suitable for aqueous-phase reactions including biomass conversion, esterification, and transesterification [2].

Supramolecular Templates for Nanostructured and Hierarchical Materials

The unique ladder-like columnar self-assembly of BTP in the solid state, characterized by strong hydrogen bonds (O···O = 2.55-2.60 Å) and π-stacking (3.69-3.89 Å) [1], offers a supramolecular scaffold for templating nanostructured materials. The one-dimensional channels inherent to this columnar packing architecture can serve as nanoscale reactors for in-situ polymerization, as alignment media for anisotropic nanoparticle growth, or as precursor templates for hierarchical carbon materials. This self-assembly behavior is distinct from the planar sheet packing of trimesic acid, providing an alternative supramolecular motif for crystal engineering and materials templating that cannot be achieved with carboxylate-based building blocks.

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